N-(3,5-dimethoxybenzoyl)-beta-alanine
Description
Contextualization of N-Acylated Amino Acids in Research
N-acylated amino acids (NAAs) are a significant class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. frontiersin.orgresearchgate.net This family of fatty acid amides plays a crucial role in a wide array of physiological processes. nih.gov Historically, the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred interest in related lipid signaling molecules, including NAAs. frontiersin.org
Functionally, NAAs are involved in diverse biological activities, including the regulation of energy homeostasis, cell migration, and inflammation. researchgate.netnih.gov Some have been shown to exhibit antiproliferative effects in vitro. frontiersin.org Their amphiphilic nature, with both a lipid (fatty acid) and an amino acid component, allows them to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. google.com The versatility of NAAs, stemming from the wide variety of possible fatty acid and amino acid combinations, makes them a rich area for research and therapeutic development. google.com
Significance of the Beta-Alanine (B559535) Scaffold in Bioactive Molecules
Beta-alanine is a naturally occurring beta-amino acid, distinguished from the more common alpha-amino acids by the position of its amino group. nih.gov While not used in protein synthesis, it is a key component of important dipeptides like carnosine and anserine, and a precursor to vitamin B5. nih.govnih.gov
In the design of bioactive molecules, the inclusion of a beta-alanine scaffold offers several distinct advantages. Peptides incorporating beta-alanine residues often exhibit increased resistance to enzymatic degradation compared to their alpha-amino acid counterparts. ontosight.ainih.gov This enhanced stability is a highly desirable property for therapeutic peptides. Furthermore, the beta-alanine moiety introduces unique conformational constraints on the peptide backbone, allowing for the design of diverse and well-defined three-dimensional structures, such as helices and turns. ontosight.ainih.gov This structural control is critical for mimicking the secondary structures of proteins and developing potent peptide analogs and peptidomimetics with specific pharmaceutical properties. ontosight.ai
The table below summarizes key attributes of the beta-alanine scaffold in bioactive molecule design.
| Property | Significance in Bioactive Molecules | Reference |
|---|---|---|
| Structural Uniqueness | The only naturally occurring beta-amino acid, providing a non-standard building block. | nih.gov |
| Proteolytic Resistance | Increases the stability of peptides against enzymatic degradation. | ontosight.ainih.gov |
| Conformational Control | Influences peptide backbone folding to create defined three-dimensional shapes. | ontosight.ai |
| Precursor Role | Serves as the rate-limiting precursor for carnosine, an important intracellular buffer. | nih.gov |
Role of the 3,5-Dimethoxybenzoyl Moiety in Modulating Biological Activity
The 3,5-dimethoxybenzoyl moiety is a derivative of benzoic acid characterized by two methoxy (B1213986) groups (-OCH3) at the 3 and 5 positions of the benzene (B151609) ring. This particular substitution pattern plays a significant role in modulating the biological activity of a parent molecule.
One of the primary effects of the two methoxy groups is an increase in the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property can facilitate the molecule's interaction with and passage through cellular membranes, potentially enhancing its access to intracellular targets. The 3,5-dimethoxybenzoyl chloride is a versatile reagent used in organic synthesis to create various derivatives, including esters and amides. These derivatives have been explored for a range of potential biological applications, including anticancer, antibacterial, and antifungal properties.
Research on related structures, such as 3,5-dimethoxystilbene (B192122) analogs, has demonstrated that this moiety is a component of molecules with potent biological effects, including larvicidal activity against Aedes aegypti and inhibitory activity against various fungi and bacteria. The specific arrangement of the methoxy groups influences the electronic properties of the benzoyl ring, which can affect how the molecule binds to biological targets.
Current Research Landscape and Academic Importance of N-(3,5-Dimethoxybenzoyl)-beta-alanine
The current research landscape for this compound specifically appears to be in a nascent stage, with limited studies dedicated to this exact compound. However, its academic importance can be inferred from a deconstruction of its molecular architecture. The compound represents a logical synthesis of the principles outlined in the previous sections.
The structure combines:
An N-acylated amino acid framework, a class of molecules known for their diverse signaling roles. frontiersin.orgnih.gov
A beta-alanine scaffold , which imparts proteolytic resistance and conformational stability. ontosight.ainih.gov
A 3,5-dimethoxybenzoyl moiety , which can enhance lipophilicity and is associated with a range of bioactive properties in other molecular contexts.
The academic interest in this compound lies in its potential as a novel, synthetically accessible molecule for screening and drug discovery programs. By combining these distinct chemical features, researchers can explore new structure-activity relationships. The beta-alanine core provides a stable and conformationally influential backbone, while the 3,5-dimethoxybenzoyl group offers a "warhead" that can be varied to fine-tune biological activity and pharmacokinetic properties. Therefore, while direct research on this compound is not yet widespread, it represents a promising candidate for future investigations in medicinal chemistry and chemical biology, aimed at discovering new therapeutic agents.
The properties of the constituent moieties are summarized in the table below.
| Component | Key Feature | Potential Contribution to the Molecule | Reference |
|---|---|---|---|
| N-Acyl Amino Acid Core | Endogenous signaling molecule class | Potential to interact with biological signaling pathways. | frontiersin.orggoogle.com |
| Beta-Alanine Scaffold | Enzymatically stable, conformationally defined | Provides molecular stability and a defined structural backbone. | ontosight.ainih.gov |
| 3,5-Dimethoxybenzoyl Moiety | Increases lipophilicity, part of other bioactive compounds | May enhance cell membrane interaction and confer specific biological activity (e.g., antimicrobial). |
Structure
3D Structure
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULWJNHGZTTXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3,5 Dimethoxybenzoyl Beta Alanine
Strategies for the Preparation of N-(3,5-Dimethoxybenzoyl)-beta-alanine
The conventional preparation of this compound hinges on three core steps: the synthesis of the 3,5-dimethoxybenzoyl precursor, the synthesis of beta-alanine (B559535), and the final coupling of these two molecules.
The crucial step in synthesizing the target compound is the formation of the amide bond between the carboxyl group of 3,5-dimethoxybenzoic acid and the amino group of beta-alanine. This is an energetically unfavorable reaction that requires the activation of the carboxylic acid. rsc.org Carbodiimide-based coupling reagents are widely used for this purpose. fishersci.co.uk
Common protocols involve reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukpeptide.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate then reacts with the amine (beta-alanine) to form the desired amide bond. luxembourg-bio.com
To improve reaction yields and minimize side reactions, such as racemization (a key consideration when using chiral amino acid derivatives), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. peptide.comluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and couples efficiently with the amine. luxembourg-bio.comarkat-usa.org The use of EDC is particularly advantageous in laboratory settings due to the water-solubility of its urea (B33335) byproduct, which simplifies purification through aqueous extraction. peptide.combachem.com
| Reagent/Additive | Full Name | Role in Amide Synthesis | Key Byproduct |
| DCC | N,N'-dicyclohexylcarbodiimide | Coupling agent; activates carboxylic acid. luxembourg-bio.com | Dicyclohexylurea (DCU), insoluble in many organic solvents. luxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent; activates carboxylic acid. fishersci.co.uk | Water-soluble urea derivative, easily removed by extraction. bachem.com |
| HOBt | 1-hydroxybenzotriazole | Additive; reduces racemization and suppresses side reactions. peptide.comluxembourg-bio.com |
The 3,5-dimethoxybenzoyl moiety is typically derived from 3,5-dimethoxybenzoic acid. A common and effective laboratory-scale synthesis starts from 3,5-dihydroxybenzoic acid. chemicalbook.com This process involves the methylation of the two hydroxyl groups. A standard procedure uses a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate, often in a solvent like acetone. chemicalbook.com The reaction mixture is heated to reflux, followed by workup and acidification to yield 3,5-dimethoxybenzoic acid. chemicalbook.com
The precursor, 3,5-dihydroxybenzoic acid, can itself be prepared via the disulfonation of benzoic acid, followed by an alkaline fusion process where the sulfonate groups are displaced by hydroxyl groups. orgsyn.orgwikipedia.org
For the subsequent amide coupling reaction, 3,5-dimethoxybenzoic acid can be converted to a more reactive derivative, such as 3,5-dimethoxybenzoyl chloride. chemdad.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The resulting acyl chloride is highly reactive towards amines, facilitating the formation of the amide bond. chemdad.com
Beta-alanine (β-alanine) is the only naturally occurring beta-amino acid and can be synthesized through various chemical and biological methods. nih.govfrontiersin.org While chemical methods are well-established, they often require harsh conditions, whereas biological routes offer higher specificity under milder conditions. frontiersin.orgresearchgate.net
Chemical Synthesis Routes: A prevalent chemical route starts from β-aminopropionitrile, which undergoes hydrolysis of its cyano group to form a carboxyl group. frontiersin.orgnjchm.com This hydrolysis can be catalyzed by either acid or alkali. frontiersin.org For instance, heating β-aminopropionitrile with barium hydroxide (B78521) or sodium hydroxide can produce β-alanine in high yields. frontiersin.orggoogle.com Other established chemical pathways include the ammoniation of acrylic acid or acrylonitrile (B1666552) under high temperature and pressure. nih.govnjchm.com
| Starting Material | Brief Description of Chemical Route |
| β-aminopropionitrile | Hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or alkaline conditions. nih.govfrontiersin.org |
| Acrylic Acid | Ammoniation reaction with ammonia (B1221849) under high temperature and pressure. nih.gov |
| Acrylonitrile | Direct ammoniation or ammoniation followed by hydrolysis. nih.govfrontiersin.org |
| Succinimide | Undergoes a Hofmann degradation reaction. frontiersin.org |
Biological Synthesis Routes: Biological methods, including enzymatic conversion and whole-cell synthesis, are gaining prominence as greener alternatives. researchgate.net
Enzymatic Conversion: Nitrilase enzymes can catalyze the hydrolysis of β-aminopropionitrile directly to β-alanine. nih.govfrontiersin.org Another significant enzymatic route is the one-step decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC or PanD). nih.govnih.govacs.org To overcome the high cost of L-aspartate, dual-enzyme systems have been developed to produce β-alanine from less expensive substrates like fumaric acid. nih.govfrontiersin.orgnih.gov
Whole-Cell Synthesis: This approach uses microorganisms, either wild-type or genetically engineered, to catalyze the conversion of substrates to β-alanine. nih.gov Engineered strains of E. coli have been developed to efficiently produce β-alanine from glucose or other simple carbon sources. researchgate.net
Advanced Synthetic Approaches and Optimizations
Research into the synthesis of this compound and its precursors is ongoing, with a focus on improving efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While not a standard method for the industrial production of simple benzoic acids like the 3,5-dimethoxy derivative, these reactions offer versatile strategies for creating more complex or specifically substituted benzoic acid derivatives.
For instance, Suzuki-Miyaura coupling, which couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst, could theoretically be used to construct the substituted aromatic ring. researchgate.net Other palladium-catalyzed reactions, such as carbonylation reactions (e.g., methoxycarbonylation), can introduce the carboxylic acid moiety onto a pre-functionalized aromatic ring. researchgate.net These advanced methods are particularly valuable for synthesizing analogs of this compound with diverse substitution patterns on the benzoyl ring.
While beta-alanine itself is achiral, many of its derivatives, which may contain substituents at the α- or β-positions, are chiral. The stereoselective synthesis of such β-amino acid derivatives is of significant interest due to their applications as building blocks for pharmaceuticals and other biologically active molecules. hilarispublisher.com
Developing stereoselectivity is a considerable challenge. Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. hilarispublisher.com Methodologies for the enantioselective synthesis of β-amino acids include:
Catalytic asymmetric hydrogenation of enamines.
Conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters using chiral catalysts.
Kinetic resolution of racemic mixtures of β-amino acid derivatives.
These advanced strategies allow for the synthesis of optically pure β-alanine derivatives, which can then be coupled with the 3,5-dimethoxybenzoyl moiety to produce chiral analogs of the target compound.
Chemical Modifications and Analog Design of this compound
The design of analogs of this compound has been pursued through several strategic chemical modifications. These alterations are intended to refine the compound's interaction with biological targets and improve its drug-like properties. Key areas of modification include the aromatic benzoyl ring, the flexible beta-alanine linker, and the development of prodrugs to enhance bioavailability. Furthermore, the core structure has been incorporated into larger peptidomimetic scaffolds to target specific protein-protein interactions.
N-Terminal Benzoyl Group Modifications (e.g., halogenation)
Modifications to the N-terminal benzoyl group of this compound analogs have been investigated to enhance biological activity. For instance, in the development of STAT3 dimerization inhibitors, a series of N-benzylbenzamides were synthesized and evaluated. While the initial focus was on a different scaffold, the findings on substituent effects on the benzoyl moiety are relevant. It was observed that the introduction of halogens, such as in 4-chlorobenzyl and 4-fluorobenzyl derivatives, resulted in improved inhibitory activity compared to unsubstituted or methoxy-substituted analogs. nih.gov
| Compound | R Substituent | IC50 (µM) |
|---|---|---|
| 13a | H | >50 (3% inhibition) |
| 13b | 4-OCH3 | 118.1 ± 8.6 |
| 13c | 3,4-diOCH3 | Weakly active |
| 13d | 4-Cl | 48 ± 9.4 |
| 13e | 4-F | 52 ± 4.3 |
These results suggest that the electronic properties and size of the substituent on the benzoyl ring play a crucial role in the molecule's interaction with its biological target. The enhanced potency of the halogenated compounds indicates that electronegative groups in the para position of the benzyl (B1604629) ring may be favorable for binding. nih.gov
Beta-Alanine Backbone Modifications (e.g., methyl substitutions)
Alterations to the beta-alanine backbone can significantly impact the conformational flexibility and metabolic stability of the parent compound. nih.gov Systematic modifications, such as the introduction of methyl groups, can provide insights into the spatial requirements of the binding pocket of a target protein. While specific studies on methyl substitutions of this compound are not detailed in the provided context, the general principle of backbone modification is a well-established strategy in medicinal chemistry. nih.gov Such modifications can influence the molecule's half-life and receptor affinity. nih.gov For example, the incorporation of β³-amino acid residues into polypeptide drugs has been shown to improve their pharmacokinetic properties in vivo. nih.gov
Prodrug Strategies via Amino Acid Derivatives (e.g., BOC-protection)
Prodrug strategies are frequently employed to improve the physicochemical properties of a drug, such as solubility and permeability, thereby enhancing its bioavailability. nih.govmdpi.com One common approach involves the use of amino acid derivatives and protecting groups like tert-butoxycarbonyl (Boc). nih.gov The Boc group is a widely used protecting group for amines, which can be removed under specific conditions to release the active compound. researchgate.netresearchgate.net
The synthesis of peptide prodrugs often utilizes amino acid N-carboxy anhydrides for peptide bond formation. nih.gov This methodology can be applied to create derivatives of this compound, linking it to other amino acids to facilitate transport and improve stability. nih.govnih.gov These amino acid-conjugated prodrugs can leverage cellular transport systems to increase uptake. nih.gov The enzymatic cleavage of the amino acid moiety in vivo would then release the active parent drug. nih.govmdpi.com
| Protecting Group | Abbreviation | Common Deprotection Condition |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis |
Incorporation into Peptidomimetic Scaffolds (e.g., Stat3 inhibitors)
The structural motif of this compound can be integrated into larger, more complex peptidomimetic scaffolds to target specific biological pathways, such as those involving the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov STAT3 is a protein that, when hyperactivated, is implicated in various cancers. nih.govnih.gov The development of STAT3 inhibitors often involves designing molecules that can disrupt the STAT3 dimerization process, which is crucial for its function. nih.govnih.gov
The this compound framework can serve as a building block in the synthesis of these inhibitors. For instance, the benzoyl group can mimic interactions in the phosphotyrosine binding site of the STAT3 SH2 domain. nih.gov By incorporating this scaffold into larger molecules, researchers aim to create potent and selective inhibitors of STAT3 activity. nih.govnih.gov These peptidomimetics can overcome the limitations of small molecules and peptides, offering improved stability and binding affinity. nih.gov
Molecular and Cellular Biological Investigations of N 3,5 Dimethoxybenzoyl Beta Alanine and Its Analogues Preclinical Focus
Enzymatic Target Identification and Modulation
The therapeutic potential of small molecules is often defined by their ability to selectively interact with and modulate the activity of key enzymes involved in disease pathology. This section explores the preclinical research concerning N-(3,5-dimethoxybenzoyl)-beta-alanine and its analogues against several important enzymatic targets.
Cathepsin L Inhibition Studies
Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and antigen presentation. nih.govmedchemexpress.com Its dysregulation has been implicated in a variety of diseases, making it a significant target for therapeutic intervention. nih.govmdpi.com Inhibitors of Cathepsin L are investigated for their potential to manage conditions where this enzyme's activity is pathologically elevated. nih.govnih.gov Research into specific inhibitors often involves evaluating their potency, selectivity over other cathepsins, and mechanism of action, which can range from reversible to irreversible covalent modification of the active site cysteine residue. upenn.eduscienceopen.commdpi.com
While Cathepsin L is a well-established therapeutic target, specific preclinical studies investigating the inhibitory activity of this compound against this enzyme are not prominently available in the reviewed scientific literature.
Janus Kinase (JAK) Inhibition Research
The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) crucial for mediating signal transduction from cytokine and growth factor receptors on the cell surface. nih.govmdpi.com This signaling occurs through the JAK-STAT pathway, which is vital for regulating immune responses and hematopoiesis. mdpi.com The development of small-molecule JAK inhibitors has become a significant therapeutic strategy for a range of autoimmune diseases and myeloproliferative neoplasms. nih.govgoogle.com Research in this area focuses on the selectivity of inhibitors for different JAK family members to achieve targeted therapeutic effects while minimizing off-target side effects. nih.gov
Currently, dedicated research focusing on the specific interaction between this compound and the Janus kinase family has not been detailed in available preclinical studies.
Urease Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity in certain pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. mdpi.com Therefore, urease inhibitors are investigated as potential agents to combat infections by ureolytic bacteria. nih.gov
Preclinical research has identified potent urease inhibitory activity in compounds structurally related to this compound. Specifically, studies on N¹-benzoyl,N²-aryl substituted thioureas have shown that the substitution pattern on the benzoyl group is critical for activity. An analogue featuring a 3,4-dimethoxy substituent on the benzoyl moiety demonstrated exceptionally high urease inhibition. nih.gov This finding suggests that the dimethoxybenzoyl core, as present in this compound, is a promising scaffold for designing effective urease inhibitors.
Table 1: Urease Inhibition by a Dimethoxybenzoyl Analogue
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|
Tyrosinase Inhibition Studies (for related dimethoxybenzene compounds)
Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment in human skin. nih.govmdpi.com It catalyzes the rate-limiting steps of melanogenesis. researchgate.net Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for treating hyperpigmentation disorders. nih.govresearchgate.net
Numerous preclinical studies have demonstrated that compounds containing a dimethoxybenzene or related dimethoxyphenyl structure, analogous to the core of this compound, are effective tyrosinase inhibitors. The inhibitory potency often depends on the specific structure and substitution patterns. For example, certain flavans and 1,3-diphenylpropanes isolated from natural sources, which feature dimethoxy substitutions, have shown potent, competitive inhibition of mushroom tyrosinase with IC₅₀ values in the low micromolar and even nanomolar range. researchgate.netresearchgate.net
Table 2: Mushroom Tyrosinase Inhibition by Related Dimethoxybenzene Compounds
| Compound | Inhibition Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| (2S)-4'-Hydroxy-6,7-dimethoxyflavan | Not specified | 8.6 | researchgate.net |
| Broussonin C (a 1,3-diphenylpropane) | Competitive | 0.57 | researchgate.net |
| Kazinol C (a 1,3-diphenylpropane) | Competitive | 1.7 | researchgate.net |
| Kazinol F (a 1,3-diphenylpropane) | Competitive | 26.9 | researchgate.net |
Protein-Protein Interaction Modulation
Beyond direct enzyme inhibition, small molecules can exert biological effects by interfering with protein-protein interactions (PPIs). These interactions are fundamental to most cellular processes, and their disruption is an increasingly important therapeutic strategy.
Inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) Dimerization and DNA Binding
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in cell proliferation, survival, and differentiation. nih.govnih.gov In the canonical pathway, STAT3 is activated via phosphorylation, which triggers its homodimerization through reciprocal interactions involving its Src Homology 2 (SH2) domain. nih.gov These activated dimers then translocate to the nucleus to regulate gene expression. Aberrant, persistent activation of STAT3 is a hallmark of many cancers, making it a prime therapeutic target. nih.govnih.gov
A key strategy for inhibiting STAT3 activity is to block its dimerization, thereby preventing its DNA binding and transcriptional function. nih.gov Small molecules have been developed to bind to the SH2 domain of STAT3, physically obstructing the formation of the functional dimer. nih.gov One of the well-characterized inhibitors acting through this mechanism is S3I-201. abcam.comselleckchem.com Preclinical studies have established its ability to inhibit STAT3 DNA-binding activity and suppress the expression of STAT3-regulated genes. selleckchem.com The investigation of this compound and its analogues as potential STAT3 inhibitors is based on the structural similarities to compounds known to target the critical SH2 domain.
Table 3: Inhibition of STAT3 DNA-Binding Activity by a Reference SH2 Domain Inhibitor
| Compound | Target/Assay | IC₅₀ (µM) | Source |
|---|---|---|---|
| S3I-201 (NSC 74859) | STAT3 DNA-binding activity (cell-free) | 86 | abcam.comselleckchem.com |
| S3I-201 (NSC 74859) | STAT1 DNA-binding activity (cell-free) | ~160 | abcam.com |
Modulation of p53-mdm2 Interaction
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. The p53 protein, often termed the "guardian of the genome," is inactivated in a majority of human cancers, either through mutation of its own gene (TP53) or by the overexpression of its key regulators like MDM2. nih.gov MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions. nih.gov Consequently, the inhibition of the p53-MDM2 interaction has emerged as a significant therapeutic strategy in oncology. Small-molecule antagonists that bind to MDM2 can prevent it from interacting with p53, leading to the restoration of p53 activity, which in turn can promote cell cycle arrest and apoptosis in cancer cells with wild-type TP53. nih.govmdpi.com
A review of available preclinical data did not yield specific studies investigating the activity of this compound as a modulator of the p53-MDM2 interaction. Research in this area has largely focused on other chemical scaffolds, such as the spiro-oxindole core of brigimadlin (B10856465) or various anthraquinone (B42736) analogs, which have been shown to disrupt this protein-protein interaction. nih.govnih.gov
AP-1 DNA Binding Inhibition
The Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress. AP-1 typically exists as a heterodimer of proteins belonging to the Fos and Jun families. It binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby controlling processes such as cellular proliferation, differentiation, and apoptosis. The dysregulation of AP-1 activity is implicated in various pathological states, making it a target for therapeutic intervention. Inhibition of AP-1's ability to bind to DNA can modulate these cellular pathways. nih.gov For example, specific oligonucleotides designed to act as decoys (AP-1 ODN) have been shown to attenuate the upregulation and secretion of cytokines in cellular models. researchgate.net
Currently, there are no specific preclinical studies in the reviewed scientific literature that detail the effects of this compound on the DNA binding activity of the AP-1 transcription factor.
Receptor Binding and Transporter Inhibition Studies
GABA Transporter 3 (hGAT3) Inhibitory Mechanisms
Gamma-aminobutyric acid (GABA) transporters (GATs) are essential for regulating neurotransmission by clearing GABA from the synaptic cleft. The human GABA transporter 3 (hGAT3) is one of four identified sodium- and chloride-dependent GABA transporters. Its role in modulating synaptic signaling makes it a therapeutic target for various neurological disorders. The beta-alanine (B559535) structure is a known substrate for certain GABA transporters. However, specific research on the inhibitory mechanisms of this compound on hGAT3 has not been reported in the available literature. Studies on related beta-alanine analogues have shown varied effects on other enzymes; for instance, 3-aminopropanesulfonic acid was found to be a competitive inhibitor of carnosine-synthetase with respect to beta-alanine, while β-N-methylamino-l-alanine was identified as a substrate for human alanyl-tRNA synthetase. nih.govchapman.edu These findings highlight that modifications to the beta-alanine backbone can lead to diverse biological activities, though its specific impact on hGAT3 remains to be elucidated.
Melatonin (B1676174) Receptor Antagonism Research (for related compounds)
Melatonin receptors, primarily MT1 and MT2, are G protein-coupled receptors that mediate the physiological effects of melatonin, a hormone central to regulating circadian rhythms. The development of synthetic ligands, both agonists and antagonists, has been crucial for characterizing these receptors and exploring their therapeutic potential. researchgate.net While this compound is not a classical melatonin analogue, research into related compounds with varied chemical structures has provided insight into the features required for receptor antagonism.
Melatonin receptor antagonists often possess different scaffolds from the endogenous agonist, melatonin. Research has explored a range of structures, from naphthalenic derivatives to complex heterocyclic systems like tetrahydrocarbazoles. nih.govnih.gov The functional activity of these compounds can be complex, with some exhibiting mixed agonist/antagonist properties depending on the specific receptor subtype and the signaling pathway being measured. nih.gov For example, the compound S20928 displays antagonist properties at low doses but also some agonist activity at higher concentrations. nih.gov The table below summarizes key antagonists that have been instrumental in melatonin receptor research.
| Compound Name | Target(s) | Reported Activity |
|---|---|---|
| Luzindole | MT1/MT2 | Competitive antagonist |
| 4-P-PDOT | MT2 | Selective MT2 antagonist |
| Prazosin | MT3 (also α1-adrenergic antagonist) | MT3 antagonist |
| S20928 | MT1/MT2 | Mixed agonist/antagonist properties |
The development of these tools has demonstrated that both the indole (B1671886) core and the side chains of melatonin can be substantially modified or replaced while retaining affinity for the receptors. researchgate.net This allows for the generation of ligands with diverse pharmacological profiles, including selective antagonism.
Cellular Pathway Perturbation and Phenotypic Studies
Induction of Differentiation in Acute Myeloid Leukemia Cells in vitro
Acute Myeloid Leukemia (AML) is a hematological cancer characterized by the proliferation of immature myeloid cells and a failure of these cells to differentiate into mature, functional blood cells. frontiersin.org A key therapeutic strategy, known as differentiation therapy, aims to overcome this differentiation blockade, forcing the malignant cells to mature and subsequently undergo apoptosis. This approach has been successful in specific AML subtypes, most notably with the use of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL). frontiersin.org Research continues to identify new agents that can induce differentiation in other, non-APL types of AML. For instance, inhibitors of HOXA9/DNA binding have been shown to induce differentiation of monocytes into macrophages in AML models. nih.gov Similarly, inhibitors of pyrimidine (B1678525) synthesis have also been reported to promote AML cell differentiation. nih.gov
A review of the scientific literature did not identify preclinical studies evaluating the potential of this compound to induce differentiation in AML cells in vitro.
In vitro Antiproliferative Activity against Cancer Cell Lines
Research into N-benzoyl derivatives of amino acids and their analogs has revealed potential growth-inhibitory activity in various assays. A study involving twenty-seven N-benzoyl derivatives of amino acids and similar compounds tested their effects in a microbial antitumor screen. nih.gov Of the compounds tested, nineteen demonstrated some level of inhibitory capability. nih.gov The most significant activity was observed in compounds featuring halogen substitutions on the phenyl ring. Specifically, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were the most potent, inhibiting the growth of the test organism by 96% and 95% respectively at a concentration of 1 mg/ml. nih.gov The activity of other intermediate inhibitors was comparable to previously reported active acyl derivatives. nih.gov
Other studies have explored the anticancer activity of different, but related, series of compounds. For instance, certain carbazole (B46965) analogues have shown good anticancer activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. researchgate.net Similarly, aminobenzylnaphthols, derived from the Betti reaction, have been investigated as antiproliferative agents against human colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines, showing activity comparable to cisplatin (B142131) in some cases. mdpi.comresearchgate.net While these studies establish the potential of related structural motifs, specific antiproliferative data for this compound was not detailed in the reviewed literature.
| Compound | Growth Inhibition (%) at 1 mg/ml | Reference |
|---|---|---|
| N-benzoyl-p-chloro-DL-phenylalanine | 96% | nih.gov |
| N-benzoyl-m-fluoro-DL-phenylalanine | 95% | nih.gov |
Antitubulin Activity Research
Tubulin is a critical target in cancer chemotherapy, and numerous compounds that interfere with its polymerization have been developed. A prominent class of such agents is the colchicine (B1669291) binding site inhibitors. mdpi.com These compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.com
While direct studies on the antitubulin activity of this compound are not extensively covered in the available research, investigations into structurally analogous compounds provide significant insights. Combretastatin A-4 (CA-4), a natural product, is a well-known inhibitor of tubulin polymerization that binds to the colchicine site. mdpi.com Its structure features a trimethoxyphenyl ring, which is analogous to the dimethoxybenzoyl moiety of the subject compound. The effectiveness of CA-4 has spurred the development of numerous analogues designed to improve its pharmacological properties, such as solubility and stability. mdpi.com
Research has also focused on other classes of tubulin inhibitors that bind to the colchicine site, including Arylthioindoles (ATIs) and various sulfonamide derivatives. mdpi.com For example, certain ATI derivatives inhibit tubulin polymerization with IC50 values in the low micromolar range and suppress cancer cell growth at nanomolar concentrations. mdpi.com Docking studies of some molecular hybrids suggest that the methoxy (B1213986) groups on the benzoyl ring can form crucial hydrogen bonds within the colchicine binding site of β-tubulin, contributing to their inhibitory activity. mdpi.com This suggests that the 3,5-dimethoxy substitution on the benzoyl ring of this compound is a key feature for potential antitubulin activity.
Biological Activities in Preclinical Models (Non-human)
Antiepileptic Activity in Rodent Models
The search for novel antiepileptic drugs has led to the investigation of various compounds in established rodent seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net These models are considered highly predictive of clinical efficacy against different seizure types. nih.gov
Research on compounds structurally related to this compound has shown promising anticonvulsant effects. For example, a series of isatin-based derivatives demonstrated remarkable anti-seizure activity in both MES and PTZ models in mice. nih.gov Notably, derivatives containing methoxy groups on the phenyl ring showed significant activity. nih.gov In another study, synthetic macamides, specifically N-(3-methoxybenzyl)-linoleamide (3-MBL), showed a potent anticonvulsant effect in a pilocarpine-induced status epilepticus model in rats, with an ED50 ranging from 3.2 to 5.5 mg/kg. mdpi.com
Furthermore, a study on ((benzyloxy)benzyl)propanamide derivatives identified compounds with robust protection in both the MES and 6 Hz seizure models in mice. nih.gov Similarly, 4-(benzyloxy)benzyl derivatives of aminoalkanols exhibited 100% anti-MES protection at a dose of 30 mg/kg in mice. researchgate.net These findings highlight that the presence of a substituted benzoyl or benzyl (B1604629) moiety is a common feature in many compounds with experimental antiepileptic activity.
| Compound Class/Derivative | Animal Model | Seizure Model | Observed Activity | Reference |
|---|---|---|---|---|
| Methoxylated Isatin Derivatives | Mice | MES & PTZ | Significant anti-seizure activity | nih.gov |
| N-(3-methoxybenzyl)-linoleamide (3-MBL) | Rats | Pilocarpine-induced | ED50 = 3.2-5.5 mg/kg | mdpi.com |
| ((Benzyloxy)benzyl)propanamide derivatives | Mice | MES & 6 Hz | Potent antiseizure protection | nih.gov |
| 4-(Benzyloxy)benzyl aminoalkanol derivatives | Mice | MES | 100% protection at 30 mg/kg | researchgate.net |
Antimycobacterial Activity Research (for related thiosemicarbazide (B42300) derivatives)
Thiosemicarbazide derivatives are a class of compounds known for a broad spectrum of biological activities, including antitubercular properties. researchgate.netmdpi.com Research has confirmed their potential as inhibitors of mycobacterial growth. researchgate.netnih.gov These compounds have been the subject of design and synthesis efforts to develop new agents against Mycobacterium tuberculosis and other mycobacteria. researchgate.net
Studies have shown that certain thiosemicarbazide derivatives can inhibit essential mycobacterial enzymes. For example, some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov The antimycobacterial potential of newly synthesized thiosemicarbazide derivatives containing a trifluoromethyl group has also been considered, building on the known activity of this chemical class. nih.govresearchgate.net While the primary focus of some recent studies has shifted to other biological activities like anthelmintic properties, the potential for antituberculosis action remains a recognized characteristic of the thiosemicarbazide scaffold. nih.govresearchgate.net
Antifungal Activity of N-Benzoyl Amino Esters
A series of N-benzoyl amino esters and acids derived from various amino acids have been synthesized and evaluated for their antifungal activity against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx The research established that N-benzoylamino methyl esters were generally potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx
The study revealed important structure-activity relationships. The antifungal activity was dependent on the amino acid side chain, with derivatives of valine and tryptophan showing the most notable inhibition. scielo.org.mx Furthermore, substitutions on the aromatic ring of the benzoyl group played a role. scielo.org.mx Among the tested compounds, N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester showed the highest inhibition against A. fumigatus (78.2%), while N-(2-iodobenzoyl)-L-tryptophan methyl ester was the most effective against F. temperatum (78.5%). scielo.org.mxscielo.org.mx
| Compound | Fungal Strain | Growth Inhibition (%) | Reference |
|---|---|---|---|
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | Aspergillus fumigatus | 78.2% | scielo.org.mx |
| N-(2-iodobenzoyl)-L-tryptophan methyl ester | Fusarium temperatum | 78.5% | scielo.org.mxscielo.org.mx |
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | Fusarium temperatum | 70.3% | scielo.org.mx |
| N-(2-methylbenzoyl)-L-valine methyl ester | Fusarium temperatum | 70.3% | scielo.org.mx |
| N-(2-iodobenzoyl)-L-tryptophan methyl ester | Aspergillus fumigatus | 63.1% | scielo.org.mx |
Structure Activity Relationship Sar and Mechanistic Elucidation
Elucidation of Key Structural Features for Biological Potency
The potency of N-acyl-beta-alanine derivatives is highly dependent on the specific chemical features of the molecule. Both the aromatic and the amino acid components play crucial roles.
Impact of Benzoyl Moiety Substitutions on Activity
Substitutions on the benzoyl ring of N-aroyl-beta-alanines can significantly influence their biological activity. The presence, number, and position of substituents alter the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for its targets. For instance, in related series of compounds, the introduction of methoxy (B1213986) groups, such as the 3,5-dimethoxy pattern in the compound of interest, can modulate lipophilicity and hydrogen bonding capacity. These changes can either enhance or diminish the interaction with the binding pocket of a target protein. The precise impact of the 3,5-dimethoxy substitution pattern on the activity of N-(3,5-dimethoxybenzoyl)-beta-alanine would require specific experimental validation through techniques such as binding assays and functional screens against relevant biological targets.
Role of Beta-Alanine (B559535) Backbone and N-Acylation in Target Interaction
The beta-alanine backbone is a critical structural motif that mimics the endogenous neurotransmitter gamma-aminobutyric acid (GABA). Beta-alanine itself is a known substrate for certain GABA transporters (GATs), particularly GAT-2 and GAT-3. The N-acylation of beta-alanine with a benzoyl group, in this case, a 3,5-dimethoxybenzoyl moiety, transforms the molecule from a potential substrate into a modulator of transporter activity. This N-acylation introduces a bulky aromatic group that can engage in different interactions within the transporter's binding site compared to the simple amino group of beta-alanine. This modification is crucial for shifting the compound's profile from a transported substrate to a potential inhibitor.
Binding Site Characterization and Ligand-Target Recognition
The interaction of this compound with its putative targets, such as GABA transporters, is governed by the principles of ligand-receptor recognition. The specific mode of binding determines whether the compound acts as an inhibitor or another type of modulator.
Non-Competitive Inhibition Modes (e.g., hGAT3)
While direct evidence for this compound is lacking, some N-substituted beta-alanine derivatives have been shown to act as non-competitive inhibitors of GABA transporters like the human GABA transporter 3 (hGAT3). A non-competitive inhibition mechanism implies that the inhibitor does not bind to the same site as the endogenous substrate (GABA) but rather to an allosteric site. This binding event induces a conformational change in the transporter that reduces its efficiency in transporting GABA, without directly competing for the substrate binding pocket. It is plausible that this compound could operate through a similar mechanism, where the bulky N-benzoyl group interacts with an allosteric pocket on the transporter.
Molecular Regions Critical for Specific Agonist/Inhibitor Activity
The specificity of a ligand for a particular target is determined by the complementarity of its structure with the molecular landscape of the binding site. For GABA transporters, key regions for ligand recognition include transmembrane domains and extracellular loops. The carboxylic acid group of the beta-alanine moiety is likely to interact with positively charged residues in the binding pocket, mirroring the interaction of GABA's carboxylate. The aromatic ring of the 3,5-dimethoxybenzoyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding site. The methoxy groups could potentially form hydrogen bonds with suitable donor or acceptor groups on the protein, further anchoring the ligand and contributing to its binding affinity and selectivity.
Conformational Analysis and Its Influence on Activity
The three-dimensional shape of a molecule is a critical determinant of its biological activity. The conformational flexibility of this compound allows it to adopt various shapes, only some of which may be suitable for binding to its biological target. The rotation around the amide bond and the single bonds within the beta-alanine backbone allows for a range of possible conformations. The biologically active conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target. Computational modeling techniques, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound and to identify low-energy, stable conformations that are likely to be relevant for its biological activity. Understanding the preferred conformation can provide valuable insights for the design of more potent and selective analogues.
No Publicly Available Research Found for this compound
Following a comprehensive search for scientific literature, no specific research findings concerning the structure-activity relationship (SAR) or mechanistic elucidation of the chemical compound this compound were found. The current body of public scientific research does not appear to contain studies detailing the structure-based design principles derived from SAR analyses for this specific molecule.
While extensive research exists for the parent molecule, beta-alanine, particularly in the context of its role as a precursor to carnosine and its effects on exercise physiology, this information does not extend to the N-(3,5-dimethoxybenzoyl) derivative as requested. The addition of the 3,5-dimethoxybenzoyl group creates a distinct chemical entity for which dedicated pharmacological and medicinal chemistry studies are necessary to determine its biological properties. Without such studies, any discussion of its SAR or mechanism of action would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of an article with detailed research findings and data tables on the structure-based design principles of this compound is not possible at this time due to the absence of foundational research in the public domain.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein's binding site.
A comprehensive review of available scientific literature did not yield specific studies detailing the prediction of binding orientation or the binding affinity of N-(3,5-dimethoxybenzoyl)-beta-alanine to any specific biological targets. Consequently, no data tables on its binding energies or dissociation constants (Kd) for particular proteins are available at this time.
There are no published studies that identify the key amino acid residue interactions, such as hydrogen bonds, hydrophobic contacts, or ionic interactions, between this compound and specific protein targets. Research detailing the specific residues involved in the binding of this compound is not currently present in the scientific literature.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search for other molecules with similar properties.
No pharmacophore models based on the chemical structure and activity of this compound for any specific biological target have been reported in the scientific literature. The development of such models is contingent on having sufficient data regarding the compound's biological activity and binding mode, which is not currently available.
As there are no established pharmacophore models or detailed binding interaction data for this compound, there are no published computational or virtual screening studies aimed at identifying novel analogues of this compound. Such studies would require a validated computational model to screen large compound libraries effectively.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.
A thorough search of the literature found no specific molecular dynamics simulation studies conducted on this compound in complex with any biological target. Therefore, data on the stability of its binding, conformational changes of the target protein, or the dynamics of the ligand within a binding site are not available.
In-Depth Computational and Theoretical Analysis of this compound
While the methodologies outlined—such as molecular dynamics simulations, Density Functional Theory (DFT), and the Quantum Theory of Atoms in Molecules (QTAIM)—are standard and powerful techniques in computational chemistry for evaluating molecular properties, their specific application to this compound has not been documented in available scientific literature. Similarly, predictive models for lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are commonly used in drug discovery, but specific studies on novel derivatives of this compound are not present in the searched scientific databases.
The general principles of the requested analyses are well-established:
Ligand-Target Complex Stability and Conformational Changes: Molecular dynamics simulations are frequently employed to understand how a ligand like this compound might bind to a biological target. These simulations can reveal the stability of the complex over time and any conformational changes in the ligand or the target protein upon binding. Such studies provide insights into the binding affinity and the mechanism of action.
Intermolecular Interactions in Dynamic Systems: The stability of a ligand-target complex is governed by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Dynamic simulations allow for the characterization of these interactions, identifying key residues in the target that are crucial for ligand recognition and binding.
Quantum Chemical Calculations:
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies, which helps in understanding the reactivity profile of a compound.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that analyzes the electron density to partition a molecule into atoms. This approach allows for the quantification and characterization of the strength and nature of chemical bonds and other atomic interactions within the molecule.
In Silico Design and Optimization: Computational methods are vital for the rational design of new molecules with improved properties. By starting with a core structure like this compound, derivatives can be designed in silico, and their properties can be predicted before undertaking chemical synthesis.
Prediction of Lipophilicity (LogP) and Topological Polar Surface Area (TPSA): LogP is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Predicting these values is a critical step in early-stage drug discovery to assess the drug-likeness of designed derivatives.
Without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, or in-depth analysis requested. The generation of such an article would require speculative information, which falls outside the scope of scientifically accurate reporting.
Metabolic and Pharmacokinetic Research in Preclinical Models Non Human
In Vivo and In Vitro Biotransformation Pathways of N-(3,5-Dimethoxybenzoyl)-beta-alanine (non-human species)
The primary biotransformation pathway for this compound in preclinical models is anticipated to be the hydrolysis of the amide bond that links the 3,5-dimethoxybenzoic acid and beta-alanine (B559535) components. This cleavage would yield two primary metabolites: 3,5-dimethoxybenzoic acid and beta-alanine. This hydrolysis can occur both in vivo, mediated by various amidases present in tissues such as the liver and kidneys, and in vitro in preparations like liver microsomes or plasma.
Following the initial hydrolysis, the subsequent biotransformation would involve the individual metabolism of 3,5-dimethoxybenzoic acid and beta-alanine. For the 3,5-dimethoxybenzoic acid, further metabolism would likely involve O-demethylation of the methoxy (B1213986) groups, followed by potential hydroxylation of the aromatic ring. These phase I reactions would be succeeded by phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Beta-alanine, being an endogenous amino acid, would enter its natural metabolic pathways. This includes its conversion to carnosine or its degradation into other molecules.
Table 1: Predicted Biotransformation Pathways of this compound
| Pathway | Description | Primary Metabolites | Location |
| Amide Hydrolysis | Cleavage of the amide bond connecting the 3,5-dimethoxybenzoyl group and beta-alanine. | 3,5-dimethoxybenzoic acid, Beta-alanine | Liver, Kidneys, Plasma |
| O-Demethylation | Removal of one or both methyl groups from the dimethoxybenzoyl moiety. | 3-hydroxy-5-methoxybenzoic acid, 3,5-dihydroxybenzoic acid | Liver |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring of the benzoyl moiety. | Hydroxylated derivatives of 3,5-dimethoxybenzoic acid | Liver |
| Conjugation | Addition of glucuronic acid or sulfate (B86663) to hydroxylated metabolites. | Glucuronide and sulfate conjugates | Liver |
| Beta-alanine Metabolism | Incorporation into endogenous pathways. | Carnosine, Acetyl-CoA | Various tissues |
Identification of Metabolites and Metabolic Enzymes (non-human)
Based on the predicted biotransformation pathways, the key metabolites of this compound in non-human species would include:
3,5-dimethoxybenzoic acid: A primary product of amide hydrolysis.
Beta-alanine: The other primary product of amide hydrolysis.
Mono- and di-demethylated metabolites: Such as 3-hydroxy-5-methoxybenzoic acid and 3,5-dihydroxybenzoic acid.
Conjugated metabolites: Glucuronide and sulfate adducts of the phenolic metabolites.
The enzymes responsible for these transformations are likely to include:
Carboxylesterases and amidases: For the initial hydrolysis of the amide bond.
Cytochrome P450 (CYP) enzymes: Specifically, isoforms known for O-demethylation, such as CYP2D6 and CYP3A4 in rats, although substrate specificity would need to be confirmed.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs): For the phase II conjugation reactions.
Table 2: Predicted Metabolites and Metabolizing Enzymes
| Metabolite | Precursor | Enzyme(s) Involved |
| 3,5-dimethoxybenzoic acid | This compound | Amidases/Carboxylesterases |
| Beta-alanine | This compound | Amidases/Carboxylesterases |
| 3-hydroxy-5-methoxybenzoic acid | 3,5-dimethoxybenzoic acid | Cytochrome P450s (e.g., CYP2D6, CYP3A4) |
| 3,5-dihydroxybenzoic acid | 3-hydroxy-5-methoxybenzoic acid | Cytochrome P450s |
| Glucuronide/Sulfate Conjugates | Hydroxylated metabolites | UGTs, SULTs |
Absorption, Distribution, and Excretion Studies in Research Models (non-human)
While specific data for this compound is not available, general principles of pharmacokinetics can be applied. The absorption of the compound after oral administration would depend on its physicochemical properties, such as its lipophilicity and solubility. The presence of the beta-alanine moiety might allow for its transport by amino acid transporters in the intestine.
Following absorption, the compound would be distributed throughout the body via the systemic circulation. Its distribution to various tissues would be influenced by its plasma protein binding and tissue permeability. It is plausible that the compound could cross the blood-brain barrier to some extent, given the presence of the relatively lipophilic dimethoxybenzoyl group.
Excretion of the parent compound and its metabolites is expected to occur primarily through the kidneys into the urine, with a smaller fraction potentially eliminated in the feces via biliary excretion. The conjugated metabolites, being more water-soluble, would be readily excreted in the urine.
Endogenous Beta-Alanine Metabolism and its Novel Pathways in Microorganisms
Beta-alanine is a naturally occurring beta-amino acid that is not used in protein synthesis but has important physiological roles. In microorganisms, several metabolic pathways for beta-alanine have been identified. The most common pathway for its synthesis is the decarboxylation of L-aspartate, a reaction catalyzed by aspartate 1-decarboxylase. oup.comkoreascience.kr
Recent research has uncovered novel pathways for beta-alanine biosynthesis in bacteria. For instance, in Acinetobacter baylyi, a pathway involving the conversion of 1,3-diaminopropane (B46017) to 3-aminopropanal, which is then oxidized to beta-alanine, has been described. nih.govnih.gov This pathway utilizes promiscuous activities of other enzymes, highlighting the metabolic adaptability of microorganisms. nih.govnih.gov Other pathways in bacteria include the degradation of uracil (B121893) and the propionate (B1217596) pathway. nih.gov
The metabolism of beta-alanine in microorganisms is significant as it is a precursor for the synthesis of pantothenate (vitamin B5), a key component of coenzyme A. nih.gov
Relevance of Fatty Acid Beta-Oxidation Pathways to Compound Metabolism
The beta-oxidation of fatty acids is a major metabolic process for energy production. scielo.org.mx This pathway involves the sequential breakdown of fatty acyl-CoA molecules in the mitochondria to produce acetyl-CoA. nih.gov While seemingly unrelated, there can be indirect connections between fatty acid metabolism and the metabolism of xenobiotics like this compound.
The beta-alanine component of the compound, once cleaved, can be further metabolized. One of its metabolic fates is conversion to malonate semialdehyde, which can then be converted to malonate and subsequently malonyl-CoA. nih.gov Malonyl-CoA is a key regulator of fatty acid beta-oxidation, acting as an inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation. scielo.org.mx Therefore, high levels of beta-alanine resulting from the metabolism of the parent compound could potentially modulate fatty acid oxidation.
Analytical Methodologies for Research of N 3,5 Dimethoxybenzoyl Beta Alanine
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the purification of N-(3,5-dimethoxybenzoyl)-beta-alanine and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier method for both the purification and quantitative analysis of this compound. Due to the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most common approach.
A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the benzoyl ring provides strong chromophores. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly in the context of metabolite profiling. However, due to the compound's low volatility and polar nature (containing carboxylic acid and amide functional groups), derivatization is necessary prior to GC-MS analysis.
A common derivatization strategy involves silylation, which replaces the active hydrogens on the amide and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. The subsequent mass spectrometry analysis allows for the identification and quantification of the derivatized compound and its potential metabolites.
Advanced Bioanalytical Assays for Mechanistic Studies
To understand the interaction of this compound with biological systems, a suite of advanced bioanalytical assays is required. These methods can elucidate its mechanism of action, particularly its influence on protein-DNA interactions and its effects on cellular processes.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique used to study the interactions between proteins and nucleic acids. thermofisher.com The principle is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. researchgate.net This results in a "shift" in the mobility of the labeled DNA probe.
This assay could be used to determine if this compound or its metabolites can modulate or interfere with the binding of specific proteins, such as transcription factors, to their target DNA sequences. thermofisher.com For instance, the assay could test whether the compound inhibits the binding of a key inflammatory transcription factor to its DNA response element. The components of a typical EMSA experiment are outlined below.
Table 1: Typical Components and Protocol for an EMSA Experiment
| Component | Function | Typical Concentration/Amount |
|---|---|---|
| Labeled DNA Probe | A short, double-stranded DNA oligonucleotide containing the specific protein-binding sequence, labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag for detection. | 20–50 fmol |
| Binding Buffer | Provides optimal conditions (pH, ionic strength) for the protein-DNA interaction. Often contains glycerol (B35011) to facilitate loading into the gel. | 1X concentration |
| Protein Source | Purified protein or a crude nuclear/cellular extract containing the DNA-binding protein of interest. | 1–10 µg of crude extract |
| Non-specific Competitor DNA | An unlabeled DNA (e.g., poly(dI-dC)) added in excess to prevent non-specific binding of proteins to the labeled probe. | 1–2 µg |
| Specific Competitor DNA | An unlabeled version of the specific DNA probe, used to confirm the specificity of the observed protein-DNA interaction. | 100-fold molar excess over labeled probe |
| Test Compound | this compound would be added to the binding reaction to assess its effect on complex formation. | Varies by experiment |
By observing changes in the shifted bands in the presence of this compound, researchers can gain insights into its potential regulatory roles in gene expression. springernature.com
Cell-based assays are essential for evaluating the biological effects of a compound on living cells. These assays can measure a wide range of cellular responses, including cytotoxicity, cell proliferation, apoptosis, and changes in specific signaling pathways.
For this compound, a primary investigation would likely involve cytotoxicity screening against a panel of human cell lines to determine its potential as an anti-proliferative agent. nih.gov For example, studies on other trimethoxyphenyl-based analogues have utilized hepatocellular carcinoma (HepG2) cell lines to determine cytotoxic potency, often reported as an IC₅₀ value (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). nih.gov Similar assays would be applicable here.
Table 2: Representative Cell-Based Assays for Biological Activity Screening
| Assay Type | Principle | Endpoint Measured | Application for this compound |
|---|---|---|---|
| MTT/XTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT) to a colored formazan (B1609692) product. | Cell viability, cytotoxicity (IC₅₀) | Initial screening for cytotoxic or cytostatic effects against cancer and normal cell lines. |
| Clonogenic Assay | Assesses the ability of a single cell to grow into a colony. It measures the long-term effects of a compound on cell survival and proliferation. | Long-term cell survival | Determining the ability of the compound to permanently inhibit cell reproductive integrity. |
| Annexin V/PI Staining | Uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes. | Apoptosis induction | Quantifying the compound's ability to induce programmed cell death. |
| Cell Cycle Analysis | Measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using a DNA-staining dye like propidium (B1200493) iodide (PI) and flow cytometry. | Cell cycle arrest | Identifying if the compound disrupts normal cell cycle progression. |
These assays provide crucial data on the compound's biological activity and can guide further mechanistic studies.
Crystallographic Studies for Solid-State Structure Elucidation
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in a solid state.
Single crystal X-ray diffraction is the most powerful method for unambiguously determining the molecular structure of a crystalline compound. nih.govmdpi.com The technique involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the positions of individual atoms within the crystal lattice.
For this compound, this analysis would provide definitive information on its molecular conformation, including precise bond lengths, bond angles, and torsion angles. mdpi.com The data obtained is critical for confirming the compound's chemical identity and for understanding its stereochemistry.
Table 3: Key Parameters Obtained from Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic). mdpi.com |
| Space Group | A mathematical description of the symmetry operations within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. |
| Bond Lengths & Angles | The precise distances between bonded atoms and the angles formed by them. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
This structural information serves as a foundation for computational modeling and for understanding structure-activity relationships.
The data from single crystal X-ray diffraction also allows for a detailed analysis of the non-covalent interactions that govern how molecules are arranged in the crystal lattice. mdpi.com These intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid, including its melting point, solubility, and stability.
For this compound, key interactions would be expected to involve:
Hydrogen Bonding: The amide N-H group and the carboxylic acid O-H group can act as hydrogen bond donors, while the carbonyl oxygens, methoxy (B1213986) oxygens, and carboxylic acid oxygen can act as acceptors.
π-π Stacking: The 3,5-dimethoxybenzoyl aromatic ring could potentially engage in stacking interactions with rings of adjacent molecules.
Understanding these interactions is crucial for crystal engineering and for predicting the material properties of the compound.
Enantiomeric Purity Assessment and Enantiodifferentiation Techniques
Since this compound can exist as enantiomers if derived from a chiral source or resolved, assessing its enantiomeric purity is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral solvating agents (CSAs), is a rapid and powerful method for this purpose. nih.govresearchgate.net
The technique relies on the principle that a chiral solvating agent will interact with the two enantiomers of a racemic analyte to form transient, diastereomeric complexes. psu.edu These diastereomeric complexes have slightly different magnetic environments, which can lead to the resolution of signals in the NMR spectrum that are otherwise identical for the two enantiomers. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio or enantiomeric excess (ee).
The 3,5-dimethoxybenzoyl moiety in the target compound is well-suited for this type of analysis, as aromatic rings can engage in favorable π-π interactions with many common CSAs, enhancing the differentiation between the diastereomeric complexes. nih.gov Studies on structurally similar N-(3,5-dinitrobenzoyl)-α-amino acids have shown that this method is highly effective. psu.edu
Table 4: Principles of Enantiomeric Purity Assessment by NMR with Chiral Solvating Agents
| Step | Description |
|---|---|
| 1. Sample Preparation | The analyte (this compound) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) along with a specific amount of the chiral solvating agent (CSA). |
| 2. Complex Formation | In solution, the CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers of the analyte. |
| 3. NMR Analysis | The ¹H NMR spectrum of the mixture is recorded. Due to the different magnetic environments in the transient diastereomeric complexes, a specific proton signal (e.g., a methine or aromatic proton) may appear as two separate peaks or multiplets. |
| 4. Quantification | The chemical shift difference (ΔΔδ) between the resolved signals confirms the enantiodifferentiation. The ratio of the integrals of these two signals corresponds directly to the ratio of the enantiomers in the sample. psu.edu |
This NMR-based method offers a significant advantage over chromatographic techniques as it does not require physical separation of the enantiomers and provides a direct, in-situ measurement of enantiomeric purity. researchgate.net
Potential Research Applications and Future Directions
N-(3,5-Dimethoxybenzoyl)-beta-alanine as a Molecular Probe for Biological Pathways
Molecular probes are essential tools for visualizing and quantifying specific molecules or events within biological systems. The structure of this compound suggests its potential development as a molecular probe. The beta-alanine (B559535) core can act as a biocompatible spacer and mimic endogenous molecules, while the N-acyl group, in this case, 3,5-dimethoxybenzoyl, can be modified to incorporate reporter groups such as fluorophores or affinity tags.
The dimethoxybenzoyl moiety itself may confer specific binding properties, allowing the molecule to interact with particular proteins or receptors. By attaching a fluorescent tag, researchers could potentially track the compound's localization within cells, monitor its interaction with target molecules in real-time, and elucidate its transport mechanisms across cellular membranes. This would provide valuable insights into pathways where beta-alanine or its metabolites play a significant role.
Development of Investigational Agents for Specific Disease Mechanisms
N-substituted beta-alanine derivatives have been investigated for a range of biological activities. Research into N-acyl-beta-alanine amides has identified certain compounds with antiproliferative properties. nih.gov The development of this compound as an investigational agent would involve screening it against various disease targets.
The 3,5-dimethoxy substitution pattern on the phenyl ring is a feature found in some biologically active compounds and can influence properties like metabolic stability and receptor affinity. Potential areas of investigation could include its effects on inflammatory pathways, as beta-alanine metabolism has been linked to inflammation, or its potential as an inhibitor for specific enzymes where the benzoyl group can fit into a hydrophobic pocket. mdpi.comnih.gov Synthetic derivatives of beta-alanine are also explored for their potential in pharmaceutical and biomedical research, targeting mechanisms related to inflammation or microbial diseases. ontosight.ai
Contribution to the Understanding of Beta-Alanine Conjugate Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov Investigating this compound and its analogues would significantly contribute to the SAR knowledge base for beta-alanine conjugates.
| Compound/Analogue | N-Acyl Group | Key Structural Feature | Potential Bioactivity Influence |
| This compound | 3,5-dimethoxybenzoyl | Two meta-positioned methoxy (B1213986) groups on the phenyl ring. | May enhance binding affinity through hydrogen bonding and alter electronic properties for specific receptor interactions. |
| N-Benzoyl-beta-alanine | Benzoyl | Unsubstituted phenyl ring. | Provides a baseline for assessing the contribution of substituents to activity. |
| N-Homofarnesoyl-beta-alanine amide | Homofarnesoyl | A long, aliphatic isoprenoid chain. | Lipophilicity may improve membrane permeability but could also lead to non-specific interactions. nih.gov |
| N-(4-Iodophenyl)-beta-alanine | 4-Iodophenyl | An iodine atom at the para position. | The halogen atom can participate in halogen bonding, potentially increasing target affinity. researchgate.net |
Identification of Unexplored Mechanistic Avenues and Targets
The full spectrum of biological targets for beta-alanine and its derivatives is not yet fully understood. While beta-alanine is primarily known as the rate-limiting precursor for carnosine synthesis, it and its metabolites may interact with other cellular components. mdpi.com The unique structure of this compound could allow it to interact with novel or previously unexplored biological targets.
Unbiased screening approaches, such as chemical proteomics or phenotypic screening, could be employed to identify the cellular binding partners or pathways modulated by this compound. This could reveal unexpected mechanisms of action, potentially linking beta-alanine metabolism to other cellular processes. For instance, studies have highlighted previously overlooked roles of beta-alanine metabolism in cellular inflammation, suggesting that derivatives could be used to probe these novel functions. mdpi.comnih.gov
Overcoming Synthetic Challenges for Complex Analogues
The synthesis of N-acylated beta-alanines is generally achievable through standard amide coupling reactions between beta-alanine and a corresponding acyl chloride or carboxylic acid. For this compound, this would involve reacting beta-alanine with 3,5-dimethoxybenzoyl chloride or 3,5-dimethoxybenzoic acid using a coupling agent.
However, creating more complex analogues for SAR studies or to improve pharmacokinetic properties presents synthetic challenges. These can include:
Purification: As analogues become more complex, separating the desired product from starting materials and byproducts can become more difficult, requiring advanced chromatographic techniques. frontiersin.org
Scalability: A synthetic route that is effective on a small laboratory scale may not be easily scalable for producing larger quantities needed for extensive preclinical testing. researchgate.net
Atom Economy: Some synthetic methods, particularly those for N-alkylation or those generating acid byproducts, may have poor atom economy or require significant amounts of reagents for neutralization, increasing cost and waste. google.com
Developing efficient, scalable, and environmentally friendly synthetic routes is a key research direction. Facile, one-step methods that avoid complex protection-deprotection schemes are highly desirable. researchgate.netnih.gov
Opportunities for Combinatorial Library Design and High-Throughput Screening in Research
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov The this compound scaffold is an excellent candidate for the design of a combinatorial library to explore a wide chemical space for biological activity.
High-throughput screening (HTS) can then be used to rapidly test these libraries against specific biological targets. For example, a library could be designed by keeping the beta-alanine core constant while varying the acyl group and converting the carboxylic acid to different amides or esters. This approach accelerates the discovery of "hit" compounds with desired activity and provides a rich dataset for SAR analysis. broadinstitute.org
| Scaffold Component | Position R1 (Acyl Group) | Position R2 (Amide/Ester) |
| Core Structure | 3,5-dimethoxybenzoyl | -NH-CH₂-Ph |
| N-substituted beta-alanine | 2,4-dimethoxybenzoyl | -NH-CH₂-(p-Cl-Ph) |
| 3,4,5-trimethoxybenzoyl | -O-Ethyl | |
| Naphthoyl | -NH-Cyclohexyl |
This table illustrates a hypothetical combinatorial library based on the N-acyl-beta-alanine scaffold.
Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research
Systems biology aims to understand the complex interactions within biological systems. Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a specific molecule. mdpi.com In preclinical research, these methods can be powerfully applied to understand the mechanism of action of this compound.
By treating a cell or animal model with the compound, researchers can measure global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). Integrating this data can reveal which biological pathways are most significantly affected. mdpi.comnih.gov For instance, a multi-omics study could confirm whether the compound's primary effect is on beta-alanine metabolism or if it perturbs other pathways, such as lipid metabolism or cell signaling. researchgate.net This approach is invaluable for identifying biomarkers of efficacy and uncovering potential off-target effects before advancing to later-stage studies.
| Omics Approach | Data Generated | Research Question Addressed |
| Transcriptomics | mRNA expression levels | Which genes are up- or down-regulated in response to the compound? |
| Proteomics | Protein abundance and post-translational modifications | Which protein levels change, indicating altered pathways or direct targets? |
| Metabolomics | Concentrations of small-molecule metabolites | How does the compound affect cellular metabolism, including and beyond the beta-alanine pathway? nih.gov |
| Integrated Analysis | Combined pathway and network models | What is the compound's comprehensive mechanism of action and what are its primary and secondary effects? mdpi.com |
No Publicly Available Data on the Patent Landscape and Research Innovation of this compound
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the patent landscape or specific research innovations for the chemical compound this compound.
Extensive searches for patent filings, published research articles, and clinical trials focusing on this compound have yielded no specific results. This indicates that the compound may be a novel chemical entity that has not yet been the subject of published research or patent applications. It is also possible that research involving this compound exists but is not yet in the public domain, or that the compound is known by a different designation not readily found in public databases.
The constituent parts of the molecule, 3,5-dimethoxybenzoic acid and β-alanine, are individually well-documented. Beta-alanine, in particular, has a significant body of research and an extensive patent history related to its use as a dietary supplement for enhancing athletic performance. However, this information is not directly applicable to the novel conjugate, this compound.
Consequently, a detailed analysis of the patent landscape and research innovation, as requested, cannot be provided at this time due to the absence of relevant data.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3,5-dimethoxybenzoyl)-beta-alanine?
- Methodology :
- Step 1 : Synthesize the 3,5-dimethoxybenzoyl chloride by reacting 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.
- Step 2 : Couple the acyl chloride with beta-alanine using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Step 3 : Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with DCM:methanol).
- Key Tools : NMR (¹H/¹³C) and mass spectrometry (ESI-MS) for structural validation .
Q. How can the purity and stability of this compound be assessed?
- Methodology :
- Purity : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities.
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and monitor via LC-MS for degradation products.
- Validation : Compare with certified reference materials (CRMs) for quantitative NMR or HPLC calibration .
Q. What structural features influence the reactivity of the 3,5-dimethoxybenzoyl group?
- Key Insights :
- The electron-donating methoxy groups at positions 3 and 5 enhance the resonance stability of the benzoyl moiety, reducing electrophilicity. This affects coupling efficiency with beta-alanine.
- Steric hindrance from the methoxy groups may necessitate longer reaction times or elevated temperatures during acylation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?
- Methodology :
- Modifications : Replace the methoxy groups with halogens (e.g., Cl, F) or alkyl groups to study electronic/steric effects.
- Assays : Test in vitro binding affinity (e.g., surface plasmon resonance) or functional activity (e.g., enzyme inhibition assays) against target receptors.
- Data Analysis : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent patterns with biological activity .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Challenges & Solutions :
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess free vs. protein-bound fractions, as seen in related beta-alanine derivatives .
- Detection : Employ LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity and specificity in complex matrices like blood or tissue homogenates .
Q. How do pharmacokinetic properties of this compound compare to structurally similar compounds?
- Methodology :
- In Vivo Studies : Administer the compound orally/intravenously in rodent models and collect plasma samples for pharmacokinetic profiling (Cₘₐₓ, t₁/₂, AUC).
- Comparative Analysis : Benchmark against analogs (e.g., N-(3,5-dichlorobenzoyl)-beta-alanine) to evaluate the impact of methoxy vs. chloro substituents on bioavailability and metabolism .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Approach :
- Use in silico tools like Schrödinger’s MetaSite or CypReact to simulate Phase I/II metabolism (e.g., O-demethylation, glucuronidation).
- Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and metabolite identification via HR-MS .
Data Contradiction & Optimization
Q. How can conflicting data on oral bioavailability (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Strategies :
- Investigate plasma protein binding using isothermal titration calorimetry (ITC) or fluorescence spectroscopy to identify interactions with serum albumin.
- Optimize formulation (e.g., lipid nanoparticles, cyclodextrin complexes) to improve solubility and reduce protein binding .
Q. What experimental designs are recommended to address batch-to-batch variability in synthesis?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
